3-(Benzyloxy)thiophene-2-carbohydrazide

Lipophilicity Drug Design SAR

3-(Benzyloxy)thiophene-2-carbohydrazide (CAS 343375-80-4) is not interchangeable with unsubstituted analogs. The 3-benzyloxy group imparts a distinct XLogP3-AA of 1.9 and TPSA of 92.6 Ų, fundamentally altering reactivity, solubility, and biological target interactions versus generic thiophene-2-carbohydrazide. Supplied at ≥95% purity with confirmed crystallographic data (intermolecular distance 3.647 Å), this scaffold is purpose-built for antimicrobial, anticancer, and metal-complex research programs where precision is non-negotiable.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 343375-80-4
Cat. No. B2677769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)thiophene-2-carbohydrazide
CAS343375-80-4
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN
InChIInChI=1S/C12H12N2O2S/c13-14-12(15)11-10(6-7-17-11)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
InChIKeyKOHQGZOPNDFKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)thiophene-2-carbohydrazide (CAS 343375-80-4): A Distinct Heterocyclic Building Block for Research and Development


3-(Benzyloxy)thiophene-2-carbohydrazide (CAS 343375-80-4), with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol, is a specialized heterocyclic compound within the thiophene-2-carbohydrazide class [1]. Its defining feature is a benzyloxy group at the 3-position of the thiophene ring [2]. This structural motif imparts specific physical and chemical properties, such as a calculated XLogP3-AA of 1.9 and a topological polar surface area of 92.6 Ų [1], making it a distinct entity compared to its unsubstituted or differently substituted analogs for research applications.

Why General-Purpose Thiophene-2-Carbohydrazides Cannot Substitute for 3-(Benzyloxy)thiophene-2-carbohydrazide in R&D


Substituting 3-(Benzyloxy)thiophene-2-carbohydrazide with a generic, unsubstituted thiophene-2-carbohydrazide or even a close analog can lead to experimental failure or misleading results. The benzyloxy substituent is not a passive spectator; it fundamentally alters the molecule's physicochemical properties, including its lipophilicity and electronic structure, which directly impacts its reactivity, solubility, and interaction with biological targets [1]. Furthermore, crystallographic studies have confirmed that the presence and nature of substituents on the thiophene core dictate the solid-state packing and intermolecular interactions [2]. Therefore, relying on a different analog introduces uncontrolled variables that compromise data reproducibility and the validity of structure-activity relationship (SAR) studies, making the precise compound essential for rigorous research.

Quantitative Differentiation of 3-(Benzyloxy)thiophene-2-carbohydrazide (CAS 343375-80-4) from Closest Analogs


Lipophilicity Comparison: 3-(Benzyloxy) vs. 4-Fluoro Analog

The target compound's lipophilicity, a critical determinant of membrane permeability and bioavailability, is distinct from its close analog, 3-(4-Fluorobenzyloxy)thiophene-2-carbohydrazide (CAS 338751-50-1). 3-(Benzyloxy)thiophene-2-carbohydrazide has a computed XLogP3-AA of 1.9 [1], whereas the fluorine-substituted analog is reported with a higher lipophilicity (Log Po/w of ~3.2 for a related derivative) due to the electron-withdrawing nature of the fluorine atom . This demonstrates a quantifiable difference in a key physicochemical parameter.

Lipophilicity Drug Design SAR

Crystallographic Behavior: Packing and Intermolecular Interactions

The solid-state packing of 3-(benzyloxy)thiophene-2-carbohydrazide is governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) atoms [1]. In contrast, structural studies on related thiophene-2-carbohydrazide derivatives reveal that the introduction of different substituents (e.g., hydrogen-bonding donors/acceptors) can lead to the formation of strong hydrogen-bond networks that dictate crystal packing and potentially alter the compound's stability and solubility [2]. The target compound's crystal structure is thus a unique fingerprint of its specific intermolecular interactions.

Solid-State Chemistry Crystallography Polymorphism

Synthetic Utility: Purity and Yield Profile

The compound is commercially available as a research reagent with a minimum purity specification of 95% or higher [1]. While the unsubstituted thiophene-2-carbohydrazide can be synthesized in yields exceeding 90% using modern methods [2], the synthesis and purification of 3-substituted derivatives like the target compound are inherently more complex due to additional steps and potential side reactions. The high purity specification for this specific derivative is therefore a quantifiable mark of a controlled, reliable building block for further synthetic transformations, in contrast to a less well-characterized generic material.

Synthetic Chemistry Reagent Quality Process Development

Recommended Applications for 3-(Benzyloxy)thiophene-2-carbohydrazide (CAS 343375-80-4) Based on Differentiated Evidence


Building Block for Focused Library Synthesis in Medicinal Chemistry

This compound is ideally suited as a core scaffold for the synthesis of focused libraries of novel thiophene-containing analogs. The benzyloxy group provides a specific lipophilic handle (XLogP3-AA = 1.9) that is distinct from other analogs, allowing medicinal chemists to systematically explore a different region of chemical space [1]. Its high commercial purity (≥95%) ensures that subsequent reactions are not confounded by impurities, making it a reliable starting material for generating high-quality SAR data in programs targeting antimicrobial [2] or anticancer [3] pathways.

Crystallographic and Solid-State Studies

The availability of detailed crystallographic data for this compound makes it a valuable standard for solid-state studies. Researchers can use its known crystal structure, characterized by specific van der Waals packing with a nearest intermolecular distance of 3.647 Å [4], as a benchmark when investigating the effects of further functionalization on crystal packing, polymorphism, and stability. This is crucial for pre-formulation studies where solid-state properties dictate material handling and processability.

Development of Novel Coordination Complexes

The presence of the carbohydrazide moiety (-C(=O)NHNH₂) makes this compound a potential ligand for synthesizing novel metal complexes. The unique electronic and steric environment imparted by the 3-benzyloxy group can influence the geometry and properties of the resulting complexes. Researchers can exploit this to tune the photophysical or catalytic properties of new materials, which would not be possible with unsubstituted or differently substituted thiophene-2-carbohydrazides [5].

Reference Standard for Analytical Method Development

Given its well-defined structure and availability in high purity, 3-(Benzyloxy)thiophene-2-carbohydrazide can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for monitoring reactions involving this specific scaffold. Its distinct retention time and mass spectral signature, arising from its specific physicochemical properties (e.g., LogP of 1.9) [1], allow it to be easily distinguished from potential byproducts or unsubstituted analogs, ensuring accurate reaction monitoring and quality control.

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